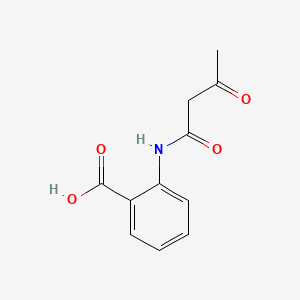

N-tert-butyl-4-(trifluoromethyl)benzamide

Vue d'ensemble

Description

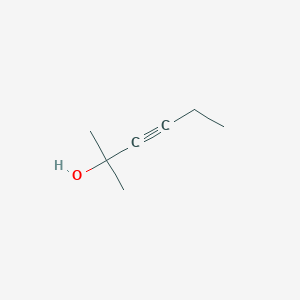

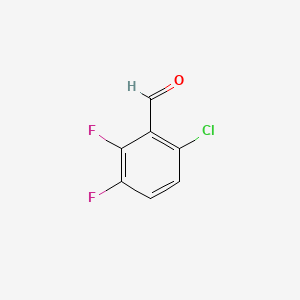

“N-tert-butyl-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C12H14F3NO . It has a molecular weight of 245.24100 . This compound is used for site-selective, intermolecular C-H xanthylation of alkanes, leading to the rapid diversification of otherwise inert C-H bonds .

Synthesis Analysis

The synthesis of “N-tert-butyl-4-(trifluoromethyl)benzamide” involves the reaction of potassium ethyl xanthate with N-(tert-butyl)-N-chloro-3,5-bis(trifluoromethyl)benzamide in acetonitrile .Molecular Structure Analysis

The molecular structure of “N-tert-butyl-4-(trifluoromethyl)benzamide” consists of 12 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) .Chemical Reactions Analysis

“N-tert-butyl-4-(trifluoromethyl)benzamide” is used as a reagent for site-selective, intermolecular C-H xanthylation of alkanes . This reaction leads to the rapid diversification of otherwise inert C-H bonds .Physical And Chemical Properties Analysis

“N-tert-butyl-4-(trifluoromethyl)benzamide” is a solid at 25°C . It is soluble in a wide range of common organic solvents, including benzene, chlorobenzene, fluorobenzene, hexafluorobenzene, trifluorotoluene, o-dichlorobenzene, methylene chloride, dichloroethane, chloroform, acetonitrile, hexanes, and ethyl acetate .Applications De Recherche Scientifique

Synthesis of N-trifluoromethyl Compounds

- Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide is used in the synthesis of N-trifluoromethyl compounds. This method avoids expensive and hazardous reagents .

- Methods of Application : The method involves introducing CF3 groups on a large variety of secondary amines .

- Results : The advantage of the method could be demonstrated by obtaining crystalline tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate, a compound that previously only had been obtained as an oil .

Pharmaceutical Applications

- Application Summary : The N-tert-butyl amide group, which is present in N-tert-butyl-4-(trifluoromethyl)benzamide, is found in many drugs such as finasteride, nelfinavir, and CPI-1189 .

- Methods of Application : These drugs are used to treat various conditions. For example, finasteride is used to treat benign prostatic hyperplasia .

- Results : As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .

Synthesis of Fluorinated Phenyl tert-Butyl Nitroxides

- Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide can potentially be used in the synthesis of fluorinated phenyl tert-butyl nitroxides .

- Methods of Application : The method involves nucleophilic substitution reactions of a fluorine atom in a series of polyfluorinated aromatic compounds .

- Results : This idea has been especially fruitful in nitroxide chemistry .

Site-Selective C-H Xanthylation

- Application Summary : This compound can potentially be used for site-selective, intermolecular C-H xanthylation of alkanes .

- Methods of Application : The method involves the use of this reagent for the rapid diversification of otherwise inert C-H bonds .

- Results : This application leads to the creation of chemically differentiated building blocks for organic synthesis .

Preparation of Drug Candidates

- Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide can be used for the preparation of drug candidates containing hindered amine motifs .

- Methods of Application : This hindered amine provides a chemically differentiated building block for organic synthesis .

- Results : This method allows for the creation of chemically diverse drug candidates .

Synthesis of Fluorinated Aromatic Compounds

- Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide can be used in the synthesis of fluorinated aromatic compounds .

- Methods of Application : The method involves nucleophilic substitution reactions of a fluorine atom in a series of polyfluorinated aromatic compounds .

- Results : This application leads to the creation of chemically differentiated building blocks for organic synthesis .

Safety And Hazards

“N-tert-butyl-4-(trifluoromethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

N-tert-butyl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTLWFJGHNRZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432284 | |

| Record name | N-tert-butyl-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-(trifluoromethyl)benzamide | |

CAS RN |

91888-96-9 | |

| Record name | N-tert-butyl-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)